Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate
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Description
Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate is a chemical compound with the linear formula C20H19NO4 . It is also known as Ethyl 3-Oxo-3-phenylpropionate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H19NO4 . The molecular weight of this compound is 337.375.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 484.2±45.0 C and its density is predicted to be 1.183±0.06 g/cm3 .Mechanism of Action
Mode of Action
For instance, it can undergo a Claisen condensation reaction with malononitrile .
Biochemical Pathways
The compound is involved in the Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile which on cyclization followed by coupling with diazonium salts yields azo derivatives . This suggests that the compound may play a role in the synthesis of azo derivatives, which are often used as dyes and pigments.
Result of Action
The compound’s ability to undergo chemical reactions suggests that it may be involved in the synthesis of other compounds .
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-25-18(22)14-21-13-17(19(23)15-9-5-3-6-10-15)20(24)16-11-7-4-8-12-16/h3-13,23H,2,14H2,1H3/b19-17-,21-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFBRJFSMHXLU-KXYPBATJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(\C1=CC=CC=C1)/O)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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